2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide
Description
The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide belongs to a class of pyrimidinone derivatives featuring a sulfanyl linker and an aryl-propanamide moiety. Its core structure includes a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group connected via a sulfanyl bridge to a propanamide chain, which is further substituted with a naphthalen-1-yl group.
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-10-16(22)21-18(19-11)24-12(2)17(23)20-15-9-5-7-13-6-3-4-8-14(13)15/h3-10,12H,1-2H3,(H,20,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYZZFUZNHIHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC(C)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide typically involves the following steps:
Alkylation of 6-methyl-2-thiouracil: This step involves the reaction of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol to form ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group attached to the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and hydrazine hydrate, typically under reflux conditions in ethanol.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
Scientific Research Applications
Overview
The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide is a derivative of pyrimidine and has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-cancer and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, research published in the Russian Journal of Organic Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential utility in cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property suggests its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Antimicrobial Activity
Another area of application is its antimicrobial properties. Preliminary tests indicate that the compound exhibits activity against several bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies for infectious diseases.
Case Studies
Mechanism of Action
The exact mechanism of action for 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, potentially interfering with DNA or RNA synthesis, while the naphthalene moiety may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its naphthalen-1-yl substituent, which distinguishes it from closely related derivatives. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of Pyrimidinone-Acetamide/Propanamide Derivatives
Key Observations :
- The naphthalen-1-yl group in the target compound introduces steric bulk and enhanced lipophilicity compared to smaller aryl groups (e.g., chlorophenyl or methylphenyl) .
- Substitution at the pyrimidinone C5 position (e.g., allyl in ) modulates electronic properties but is absent in the target compound .
Physicochemical Properties
Data from analogues suggest trends in solubility, stability, and spectroscopic behavior:
Table 2: Physicochemical Data for Selected Analogues
Insights :
Challenges :
- Bulky naphthalen-1-yl substituents may reduce reaction yields due to steric hindrance during alkylation.
Pharmacological Potential (Inferred from Analogues)
While direct data for the target compound are lacking, structurally related compounds exhibit:
Hypothesis :
- The naphthalen-1-yl group may enhance CNS penetration (due to lipophilicity) but could reduce aqueous solubility, impacting bioavailability.
Biological Activity
The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide has garnered attention in recent years due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives, characterized by the following structural features:
- Molecular Formula : C15H17N3O2S
- Molecular Weight : 303.4 g/mol
The compound's structure includes a naphthalenyl group and a pyrimidinyl moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including antiviral, anticancer, and antimicrobial properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown promising results against various viral targets. The specific mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .
Anticancer Activity
The compound's anticancer properties have been investigated through various assays. Research indicates that it may induce apoptosis in cancer cells by activating intrinsic pathways. In vitro studies have demonstrated that derivatives like this one can inhibit cell proliferation in several cancer lines, including breast and colon cancer cells. The observed IC50 values for related compounds range from 130 to 263 μM, suggesting moderate potency .
Antimicrobial Activity
Studies on related compounds indicate significant antimicrobial activity against a range of pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluating various N-Heterocycles found that compounds similar to our target exhibited enhanced antiviral activity at low micromolar concentrations (0.20 to 0.35 μM) against specific viral strains .
- Cell Proliferation Inhibition : In a comparative study of pyrimidine derivatives, one compound showed an EC50 value of 130 μM against cancer cell lines, indicating potential for further development as an anticancer agent .
- Microbial Inhibition : A series of experiments demonstrated that structurally similar compounds could reduce the viability of pathogenic bacteria by over 50% at concentrations as low as 1 μM .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
